
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide, also known as BMEA, is a chemical compound that has been widely used in scientific research applications. BMEA is a selective irreversible inhibitor of monoamine oxidase (MAO) that has been used to study the role of MAO in various biochemical and physiological processes.
Mecanismo De Acción
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide irreversibly inhibits MAO by forming a covalent bond with the enzyme's active site. This prevents the enzyme from catalyzing the oxidative deamination of monoamines, leading to an increase in their concentration in the synaptic cleft. This increase in monoamine concentration has been shown to have various physiological effects, including antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the brain. These effects have been associated with antidepressant and anxiolytic effects, as well as improvements in cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide in lab experiments is its selectivity for MAO, which allows for more precise manipulation of monoamine levels. However, this compound's irreversible inhibition of MAO can also make it difficult to control the duration and magnitude of its effects. Additionally, this compound's potential toxicity and side effects must be carefully considered when designing experiments.
Direcciones Futuras
Future research using N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide could focus on its potential therapeutic applications for disorders such as depression, anxiety, and cognitive dysfunction. Additionally, further studies could investigate the specific mechanisms underlying this compound's effects on monoamine levels and associated physiological processes.
Métodos De Síntesis
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide can be synthesized by reacting N-ethyl-N-methyl-3-nitroaniline with 2-bromoethylamine hydrobromide in the presence of a reducing agent such as iron powder. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide has been used extensively in scientific research to study the role of MAO in various biochemical and physiological processes. MAO is an enzyme that catalyzes the oxidative deamination of monoamines such as dopamine, norepinephrine, and serotonin. MAO inhibitors such as this compound have been used to study the effects of MAO inhibition on these neurotransmitters and their associated physiological processes.
Propiedades
IUPAC Name |
N-(2-bromoethyl)-N-ethyl-3-methylaniline;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.BrH/c1-3-13(8-7-12)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGBWWBYOTYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCBr)C1=CC=CC(=C1)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379319 |
Source


|
| Record name | N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195390-17-1 |
Source


|
| Record name | N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)

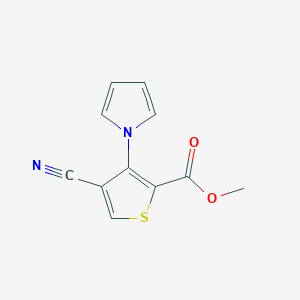
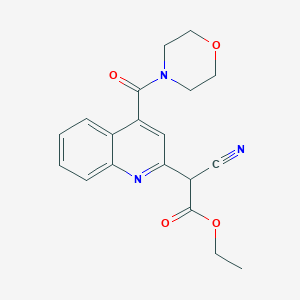
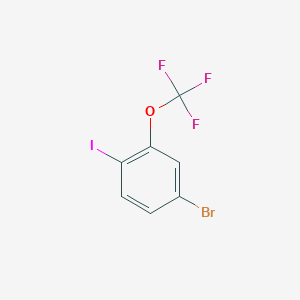
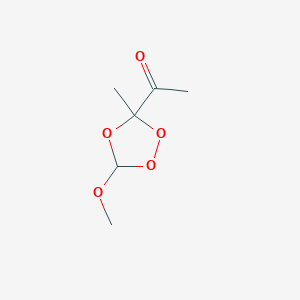
![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)

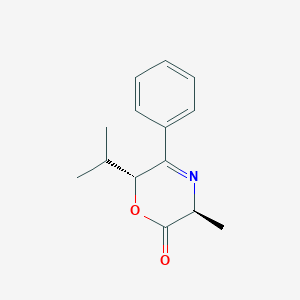
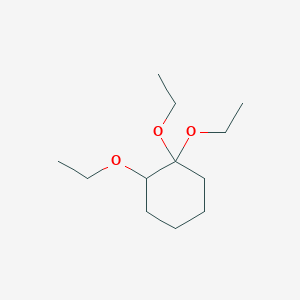
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
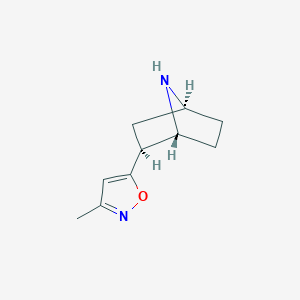
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
